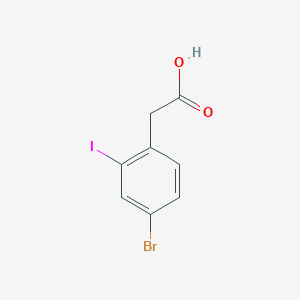

4-Bromo-2-iodophenylacetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-iodophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFLYYYYDDDXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Bromo 2 Iodophenylacetic Acid

Established Synthetic Pathways for Halogenated Phenylacetic Acids

Traditional methods for the synthesis of halogenated phenylacetic acids provide a foundational framework for the preparation of 4-Bromo-2-iodophenylacetic acid. These strategies often involve electrophilic aromatic substitution or functional group interconversions.

Halogenation Approaches on Phenylacetic Acid Precursors

Direct halogenation of phenylacetic acid or its derivatives is a primary route to introduce halogen atoms onto the aromatic ring. The regioselectivity of these reactions is governed by the directing effects of the substituents on the benzene (B151609) ring. For instance, the preparation of 4-bromophenylacetic acid can be achieved through the electrophilic aromatic substitution of phenylacetic acid with bromine, often in the presence of a catalyst like mercuric oxide. This reaction typically yields a mixture of the 2- and 4-isomers, from which the desired 4-bromo isomer can be isolated by fractional crystallization wikipedia.org.

Similarly, iodination of a pre-brominated phenylacetic acid could be a potential pathway. The synthesis of this compound could theoretically proceed via the iodination of 4-bromophenylacetic acid. The directing effects of the bromine atom and the acetic acid side chain would influence the position of the incoming iodine atom.

Functional Group Interconversions on Pre-Halogenated Aromatic Scaffolds

An alternative to direct halogenation of the final molecule is to start with an aromatic compound that already contains the desired halogen substitution pattern. For the synthesis of this compound, a suitable starting material would be 1-bromo-3-iodobenzene. Functional group interconversion strategies could then be employed to introduce the acetic acid moiety. This could involve, for example, a Grignard reaction followed by carboxylation, or a cyanation reaction followed by hydrolysis.

Carboxylic Acid Group Formation via Nitrile Hydrolysis

A common and effective method for the synthesis of phenylacetic acids is through the hydrolysis of the corresponding phenylacetonitrile. This two-step process involves the synthesis of the nitrile followed by its conversion to the carboxylic acid. For this compound, this would entail the preparation of (4-bromo-2-iodophenyl)acetonitrile. This intermediate can be synthesized from a suitable precursor, such as 4-bromo-2-iodobenzyl bromide, by reaction with a cyanide salt like sodium cyanide wikipedia.org.

The subsequent hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Heating the nitrile with an aqueous acid, such as sulfuric acid, or a base, like sodium hydroxide, will yield the desired phenylacetic acid orgsyn.org. This method is widely applicable for the preparation of various substituted phenylacetic acids google.comresearchgate.netpatsnap.comquickcompany.inmdpi.com. The existence of commercial suppliers for 4-bromo-2-iodophenylacetonitrile suggests that its synthesis is an established industrial process.

Advanced Synthetic Approaches

Modern synthetic organic chemistry offers more sophisticated and often more efficient methods for the construction of complex molecules like this compound. These include transition metal-catalyzed cross-coupling reactions and highly regioselective halogenation techniques.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Aryl-Halide Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a versatile method for creating aryl-aryl or aryl-alkyl bonds organic-synthesis.comkochi-tech.ac.jplibretexts.org. In the context of synthesizing this compound, a dihalogenated benzene derivative could be coupled with a suitable boronic acid or ester containing the acetic acid precursor. The differential reactivity of the C-I and C-Br bonds could allow for selective coupling reactions.

The Sonogashira coupling, another palladium-catalyzed reaction, couples terminal alkynes with aryl or vinyl halides libretexts.orgorganic-chemistry.org. This could be employed to introduce an alkyne group onto a dihalogenated benzene ring, which could then be further functionalized to the acetic acid side chain. Decarbonylative Sonogashira cross-coupling of carboxylic acids has also emerged as a novel method for forming C(sp2)–C(sp) bonds rsc.orgnih.gov.

Below is a table summarizing various Suzuki-Miyaura coupling conditions that could be adapted for the synthesis of precursors to this compound.

| Catalyst System | Base | Solvent | Conditions | Applicability |

|---|---|---|---|---|

| PdCl2(dppf) | 2 M Na2CO3 | Toluene/Dioxane (4:1) | 85 °C, 4 hours, N2 atmosphere | General biphasic conditions for halo-aromatic rings and phenyl boronic acids. organic-synthesis.com |

| PdCl2(dppf) | 2 M K2CO3 | N-dimethyl acetamide | Microwave, 150 °C, 20 min | Rapid synthesis, suitable for less active chloro substituents. organic-synthesis.com |

| Pd2(dba)3 / PHOS ligand | CsF | THF | Room temperature, 12 hours | Mild conditions for bromo-aromatic compounds. organic-synthesis.com |

Strategies Involving Regioselective Bromination and Iodination

Achieving the specific 4-bromo-2-iodo substitution pattern requires precise control over the regioselectivity of the halogenation steps. The directing effects of the substituents on the aromatic ring are paramount. The acetic acid group is an ortho-, para-director and a deactivator, while halogens are also ortho-, para-directors and deactivators.

Starting with 4-bromophenylacetic acid, a subsequent iodination would likely be directed to the ortho position (position 2) due to the directing effect of the bromine atom and the acetic acid side chain. Various iodination reagents and conditions can be employed to control the regioselectivity nih.gov.

Alternatively, starting with 2-iodophenylacetic acid, a subsequent bromination would be directed to the para position (position 4) relative to the iodine atom. A patent describes a process for the preparation of 4-bromophenyl and 2,4-dibromophenyl derivatives from phenyl compounds using a bromide source, an oxidizing agent, and an acid, which could potentially be adapted for this purpose google.comgoogleapis.com.

The following table outlines some reagents and conditions for regioselective halogenation reactions.

| Halogenation | Starting Material | Reagent(s) | Conditions | Expected Major Product |

|---|---|---|---|---|

| Bromination | Phenylacetic acid | Br2, HgO | - | Mixture of 2- and 4-bromophenylacetic acid wikipedia.org |

| Iodination | 4-Bromophenylacetic acid | I2, Oxidizing agent | - | This compound |

| Bromination | 2-Iodophenylacetic acid | N-Bromosuccinimide (NBS) | - | This compound |

Green Chemistry Approaches, Including Ionic Liquid-Promoted Syntheses

Modern synthetic chemistry increasingly focuses on environmentally benign methods. Green chemistry principles are central to developing sustainable processes for producing complex molecules. The use of ionic liquids (ILs) as alternative reaction media represents a significant advancement in this area. ILs are salts with low melting points that offer unique properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. These characteristics make them attractive replacements for volatile organic solvents (VOCs). tandfonline.comresearchgate.netresearchgate.net

A study on the synthesis of diaryl thioethers, which are key intermediates for certain pharmaceutical inhibitors, highlights a green method starting from 2-iodophenylacetic acid, a precursor structurally related to the target compound. tandfonline.comunipi.it This synthetic pathway involves a sequential Ullmann reaction and a Suzuki cross-coupling. The key findings from this research illustrate the potential of IL-promoted synthesis:

Solvent Replacement : The ionic liquid 1-butyl-3-methylimidazolium bromide ([BMIM]Br) was successfully used as a solvent for an Ullmann-type reaction, eliminating the need for traditional, more hazardous organic solvents. tandfonline.comunipi.it

Microwave Synergy : A significant synergistic effect was observed when combining ILs with microwave (MW) irradiation. unipi.itcore.ac.uk This combination dramatically reduces reaction times. For instance, an Ullmann reaction that required 22 hours under conventional heating was completed in just 40 minutes with microwave assistance, achieving a high yield of 85%. tandfonline.comunipi.it

Improved Reaction Conditions : The optimization process for the Ullmann reaction identified that using copper (Cu) as a catalyst, potassium carbonate (K₂CO₃) as a base, and [BMIM]Br as the solvent at 150°C resulted in a 95% conversion of the aryl iodide. tandfonline.comunipi.it

This multi-step process, which reduces reaction times and removes organic solvents, presents a more eco-friendly alternative for the synthesis of important pharmaceutical building blocks. tandfonline.com

| Entry | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | CuI | 130 | 25 | 75 |

| 2 | Cu | 130 | 40 | 85 |

| 3 | Cu₂O | 130 | 40 | 80 |

Optimization of Reaction Conditions and Yields

The successful synthesis of halogenated aryl compounds like this compound hinges on the careful optimization of various reaction parameters. The selection of catalysts, ligands, solvents, and temperature, as well as the methods for isolation and purification, are all critical to maximizing yield and purity.

Catalyst and Ligand System Selection

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, essential for constructing molecules like this compound. acs.orgrsc.org The choice of the palladium source and the associated ligand is crucial for the reaction's success.

Catalyst : Common palladium catalysts include Pd(OAc)₂, Pd(PPh₃)₄, and Pd/C. rsc.org The selection often depends on the specific type of coupling reaction (e.g., Suzuki, Stille, Heck, Ullmann). whiterose.ac.ukrsc.orgnih.gov For instance, in Suzuki reactions, Pd(OAc)₂ is often effective for both aryl bromides and chlorides. rsc.org

Ligands : Ligands stabilize the metal center and modulate its reactivity. Phosphine-based ligands are common, but their cost, toxicity, and instability have led to the development of ligand-free systems. rsc.org In cases where ligands are necessary, bulky and electron-rich phosphines can be highly effective. acs.org The differential reactivity between an aryl iodide and an aryl bromide can be exploited for selective, sequential couplings by using different catalyst-ligand systems. nih.gov For example, a Pd(PPh₃)₄ system might be used for an initial coupling at the more reactive iodide position, followed by a second coupling at the bromide position using a different catalyst like Pd₂(dba)₃ with a bulky ligand. nih.gov

Solvent Effects and Temperature Control in Halogenated Aryl Synthesis

The reaction medium and temperature are pivotal in controlling the outcome of synthetic transformations involving halogenated aryl compounds. whiterose.ac.uk

Solvent Effects : The solvent influences reaction rates, selectivity, and equilibria by affecting the solubility of reagents and the stability of catalytic intermediates. whiterose.ac.uk A wide range of solvents can be used for cross-coupling reactions, including nonpolar solvents like toluene and dioxane, and polar aprotic solvents like dimethylformamide (DMF). rsc.org The polarity of the solvent can even alter the chemoselectivity of a reaction. researchgate.net As discussed, ionic liquids offer a green alternative, acting as both solvent and catalyst promoter. unipi.it

Temperature Control : Temperature is a critical parameter that must be optimized to ensure a reasonable reaction rate without causing decomposition of reactants, products, or the catalyst. Optimization studies often screen a range of temperatures to find the ideal balance. For example, Suzuki couplings are often performed at elevated temperatures, such as 110°C, while Ullmann reactions may require temperatures up to 150°C for optimal conversion. tandfonline.comunipi.it Microwave-assisted heating has emerged as a highly efficient method for precise and rapid temperature control, often leading to significantly reduced reaction times and improved yields. core.ac.uknih.gov

Isolation and Purification Protocols for Brominated and Iodinated Intermediates

The final stages of synthesis involve the isolation of the crude product from the reaction mixture followed by purification to remove unreacted starting materials, catalysts, and byproducts.

Isolation : A typical workup for a carboxylic acid product like this compound involves several steps. First, the reaction mixture is often acidified with a mineral acid (e.g., hydrochloric acid) to ensure the carboxylic acid is in its neutral, protonated form. google.com This is followed by extraction into a water-immiscible organic solvent such as ethyl acetate or diethyl ether. The organic layer is then washed with water or brine to remove water-soluble impurities. Finally, the organic phase is dried over an anhydrous agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product. google.com

Purification :

Recrystallization : This is a primary technique for purifying solid organic compounds. emu.edu.trmiamioh.edu The crude solid is dissolved in a minimum amount of a suitable hot solvent, and the solution is allowed to cool slowly. The desired compound crystallizes out in a pure form, leaving impurities behind in the solvent. emu.edu.trreachemchemicals.com The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. miamioh.edu

Chromatography : For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool. reachemchemicals.com The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (the mobile phase) is passed through the column. Components of the mixture separate based on their differing affinities for the stationary and mobile phases. emu.edu.tr

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Iodophenylacetic Acid

Electrophilic Aromatic Substitution Reactions

The introduction of new substituents onto the aromatic ring of 4-bromo-2-iodophenylacetic acid via electrophilic aromatic substitution (EAS) is a key transformation. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the bromine atom, the iodine atom, and the acetic acid side chain.

Regioselectivity in Further Nitration and Halogenation Reactions

In the case of this compound, the positions on the aromatic ring are influenced by these competing directing effects. The available positions for substitution are C3, C5, and C6.

Position C3: Ortho to the iodine and meta to the bromine and the acetic acid group.

Position C5: Para to the iodine, ortho to the bromine, and meta to the acetic acid group.

Position C6: Ortho to the iodine and ortho to the acetic acid group.

Considering the directing effects:

The iodine at C2 directs towards C3 (ortho) and C6 (ortho).

The bromine at C4 directs towards C3 (ortho) and C5 (ortho).

The acetic acid group at C1 directs towards C3 (meta) and C5 (meta).

Based on the combined influence of these groups, electrophilic substitution is most likely to occur at the C3 and C5 positions, as they are activated by at least one of the halogen substituents and are meta to the deactivating carboxymethyl group. The C6 position is sterically hindered by the adjacent bulky iodine atom and the acetic acid side chain, making it a less favorable site for attack.

For a typical nitration reaction (using HNO₃/H₂SO₄) or halogenation reaction (e.g., with Br₂/FeBr₃), a mixture of 3- and 5-substituted products would be expected. The exact ratio of these products would depend on the specific reaction conditions and the nature of the electrophile.

| Position | Directing Effect of Iodine (C2) | Directing Effect of Bromine (C4) | Directing Effect of Acetic Acid (C1) | Predicted Outcome |

| C3 | Ortho (Activating) | Ortho (Activating) | Meta (Deactivating) | Major Product |

| C5 | Para (Activating) | Ortho (Activating) | Meta (Deactivating) | Major Product |

| C6 | Ortho (Activating) | Para (Activating) | Ortho (Deactivating) | Minor Product (Steric Hindrance) |

Mechanistic Insights into Aromatic Substitution Patterns

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the π-electron system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the rate of reaction and the position of substitution.

The halogen atoms, despite their electron-withdrawing inductive effect, can stabilize the positive charge of the arenium ion through resonance by donating a lone pair of electrons. This stabilization is most effective when the electrophile adds to the ortho or para positions relative to the halogen. The carboxymethyl group, being electron-withdrawing, destabilizes the arenium ion, particularly when the positive charge is located on the carbon atom to which it is attached (ortho or para positions). This is why it directs incoming electrophiles to the meta position.

Nucleophilic Substitution Reactions Involving Halogen Moieties

The presence of two different halogen atoms on the aromatic ring allows for nucleophilic substitution reactions, where a nucleophile displaces either the bromine or the iodine atom.

Displacement of Iodine and Bromine Atoms by Various Nucleophiles (e.g., amines, thiols)

Aryl halides are generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups. In the absence of such activating groups, harsh reaction conditions are often required. However, the relative reactivity of the halogens can be a determining factor. In nucleophilic aromatic substitution (SNA_r) reactions, the bond to the leaving group is typically broken in a fast step after the initial rate-determining attack of the nucleophile. Consequently, the strength of the carbon-halogen bond is less important than the ability of the halogen to stabilize the intermediate negative charge. Generally, the reactivity order for halogens as leaving groups in S_NAr reactions is F > Cl > Br > I. jocpr.com This is the opposite of the trend observed in S_N1 and S_N2 reactions.

Given this trend, the carbon-iodine bond in this compound would be expected to be more susceptible to nucleophilic attack than the carbon-bromine bond. Therefore, reactions with nucleophiles such as amines and thiols would likely lead to the selective displacement of the iodine atom at the C2 position.

For example, reaction with an amine (R-NH₂) would be expected to yield 2-(alkyl/arylamino)-4-bromophenylacetic acid. Similarly, reaction with a thiol (R-SH) would likely produce 2-(alkyl/arylthio)-4-bromophenylacetic acid. masterorganicchemistry.com It is important to note that these reactions often require a catalyst, such as a copper or palladium complex, to proceed efficiently.

| Nucleophile | Expected Major Product |

| Amine (R-NH₂) | 2-(Alkyl/arylamino)-4-bromophenylacetic acid |

| Thiol (R-SH) | 2-(Alkyl/arylthio)-4-bromophenylacetic acid |

Investigation of Reaction Kinetics and Stereochemical Outcomes

The kinetics of nucleophilic aromatic substitution reactions are typically second order, being first order in both the aryl halide and the nucleophile. diva-portal.org The rate of the reaction is influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts.

As the reactions occur at the aromatic ring, the stereochemistry at the benzylic carbon of the acetic acid side chain is not directly involved in the substitution and would be retained in the product.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound is a versatile functional handle that can undergo a variety of transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. researchgate.netresearchgate.net For example, reaction with methanol (B129727) would yield methyl 4-bromo-2-iodophenylacetate.

Amidation: Reaction with an amine, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or a carbodiimide (B86325) derivative, will produce the corresponding amide. acs.orgrsc.org This allows for the incorporation of various amine-containing fragments.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-bromo-2-iodophenyl)ethanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). acs.orgyoutube.com Milder reducing agents are generally not effective for the reduction of carboxylic acids.

Decarboxylation: While generally difficult, decarboxylation (the removal of the carboxyl group) can sometimes be achieved under specific, often harsh, thermal or catalytic conditions, which could lead to the formation of 1-bromo-3-iodotoluene. wikipedia.org

| Reaction | Reagents | Product |

| Esterification | R'OH, H⁺ | 4-Bromo-2-iodophenylacetyl ester |

| Amidation | R'NH₂, Coupling Agent | N-Substituted 4-bromo-2-iodophenylacetamide |

| Reduction | LiAlH₄, then H₃O⁺ | 2-(4-Bromo-2-iodophenyl)ethanol |

| Decarboxylation | Heat/Catalyst | 1-Bromo-3-iodotoluene |

Esterification Reactions to Yield Alkyl Esters

The conversion of this compound to its corresponding alkyl esters is a fundamental transformation that serves both to protect the acidic proton and to modify the compound's solubility and electronic properties. The most common method for this conversion is the Fischer-Speier esterification. This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of the desired alcohol, such as methanol or ethanol (B145695), with a catalytic amount of a strong mineral acid like sulfuric acid (H₂SO₄). wikipedia.orggoogle.com The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, and subsequent elimination of water to yield the ester.

This reaction is generally high-yielding and straightforward, making it a common first step in more complex synthetic sequences where the free carboxylic acid might interfere with subsequent reagents.

Table 1: Fischer Esterification of this compound

| Reactant | Alcohol | Catalyst | Product | Product Name |

| This compound | Methanol (CH₃OH) | H₂SO₄ (catalytic) | Methyl 2-(4-bromo-2-iodophenyl)acetate | |

| This compound | Ethanol (C₂H₅OH) | H₂SO₄ (catalytic) | Ethyl 2-(4-bromo-2-iodophenyl)acetate |

Amidation Reactions for Formation of Complex Amides

The synthesis of amides from this compound is a key transformation for introducing nitrogen-containing functional groups and building larger, more complex molecules. While direct reaction of the carboxylic acid with an amine is possible at high temperatures, it is often inefficient. A more common and effective strategy involves a two-step process. First, the carboxylic acid is converted into a more reactive intermediate, typically the acid chloride. This activated derivative is then reacted with a primary or secondary amine, or even ammonia, to form the corresponding amide. chemicalbook.com This reaction is usually rapid and proceeds under mild conditions.

Modern synthetic methods also allow for direct amidation using coupling agents or specialized catalysts. For example, boric acid and various boronic acid derivatives have been shown to effectively catalyze the direct formation of amides from carboxylic acids and amines under mild conditions, offering a more atom-economical alternative to the two-step process. organic-chemistry.orgorgsyn.org

Table 2: Synthesis of Amides from this compound via Acid Chloride

| Reactant 1 | Reactant 2 | Product | Product Name |

| 4-Bromo-2-iodophenylacetyl chloride | Ammonia (NH₃) | 2-(4-Bromo-2-iodophenyl)acetamide | |

| 4-Bromo-2-iodophenylacetyl chloride | Methylamine (CH₃NH₂) | 2-(4-Bromo-2-iodophenyl)-N-methylacetamide | |

| 4-Bromo-2-iodophenylacetyl chloride | Dimethylamine ((CH₃)₂NH) | 2-(4-Bromo-2-iodophenyl)-N,N-dimethylacetamide |

Reduction of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(4-Bromo-2-iodophenyl)ethanol. This transformation requires the use of powerful reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids.

The most common reagents for this purpose are lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF). The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or THF, followed by an aqueous workup to protonate the resulting alkoxide and liberate the alcohol. This reduction provides a route to a different class of compounds, the phenethyl alcohols, which are valuable intermediates in their own right. sigmaaldrich.com

Table 3: Reduction of this compound

| Reactant | Reagent | Product | Product Name |

| This compound | 1. LiAlH₄ 2. H₂O/H⁺ | 2-(4-Bromo-2-iodophenyl)ethanol | |

| This compound | 1. BH₃·THF 2. H₂O/H⁺ | 2-(4-Bromo-2-iodophenyl)ethanol |

Formation of Acid Chlorides and Anhydrides as Reactive Intermediates

To enhance its reactivity, this compound is often converted into more electrophilic derivatives, primarily acid chlorides. Acid chlorides are highly valuable synthetic intermediates, particularly for acylation reactions to form esters and amides under mild conditions. The most common reagent used for this transformation is thionyl chloride (SOCl₂), which reacts with the carboxylic acid to produce the acid chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), all of which are gaseous byproducts that can be easily removed. Other reagents such as oxalyl chloride ((COCl)₂) or phosphorus pentachloride (PCl₅) can also be employed.

Symmetrical anhydrides can also be formed, typically by reacting the acid chloride with a carboxylate salt (the sodium salt of this compound) or through the dehydration of two equivalents of the carboxylic acid using a potent dehydrating agent like phosphorus pentoxide (P₄O₁₀). However, the formation of the acid chloride is a more common and versatile strategy in multistep synthesis.

Table 4: Conversion of this compound to Acid Chloride

| Reactant | Reagent | Product | Product Name |

| This compound | Thionyl Chloride (SOCl₂) | 4-Bromo-2-iodophenylacetyl chloride | |

| This compound | Oxalyl Chloride ((COCl)₂) | 4-Bromo-2-iodophenylacetyl chloride |

Metal-Mediated and Catalyzed Reactions

The presence of both an iodo and a bromo substituent makes this compound an excellent substrate for a range of metal-catalyzed reactions. The significant difference in reactivity between the C-I and C-Br bonds (reactivity order: C-I > C-Br > C-Cl) allows for selective transformations, where the more reactive iodine can be targeted while leaving the bromine intact for subsequent reactions.

Palladium-Catalyzed Reactions Beyond Cross-Coupling (e.g., Mizoroki–Heck, allene (B1206475) reactions)

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds by coupling an aryl halide with an alkene. rsc.orgresearchgate.net For this compound (or more commonly, its ester derivative to avoid complications with the acidic proton), this reaction is expected to occur selectively at the more reactive carbon-iodine bond.

In a typical Mizoroki-Heck reaction, the aryl iodide undergoes oxidative addition to a Palladium(0) catalyst. The resulting arylpalladium(II) complex then coordinates with an alkene, followed by migratory insertion of the alkene into the aryl-palladium bond. A final β-hydride elimination step releases the substituted alkene product and regenerates the palladium catalyst. rsc.org This selective reaction allows for the introduction of a vinyl group at the 2-position, while preserving the bromine at the 4-position for further synthetic elaboration.

Table 5: Selective Mizoroki-Heck Reaction of Methyl 2-(4-bromo-2-iodophenyl)acetate

| Reactant 1 | Reactant 2 (Alkene) | Catalyst System | Product |

| Methyl 2-(4-bromo-2-iodophenyl)acetate | Styrene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | |

| Methyl 2-(4-bromo-2-iodophenyl)acetate | Methyl Acrylate | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |

Cyclization Reactions Utilizing the Halogenated Phenylacetic Acid Scaffold

The structure of this compound is well-suited for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. nih.gov Palladium-catalyzed processes are particularly effective for this purpose. By first modifying the acetic acid side chain, various ring systems can be constructed.

For example, the acid can be converted to an amide using an amine that also contains a site of unsaturation, such as allylamine. The resulting N-allyl-2-(4-bromo-2-iodophenyl)acetamide serves as an ideal precursor for an intramolecular Heck reaction. organic-chemistry.org In the presence of a palladium catalyst, the arylpalladium intermediate formed at the C-I bond can react with the tethered allyl group. This process, known as a Heck cyclization, results in the formation of a new heterocyclic ring, in this case, a dihydroisoquinolinone derivative. This strategy provides a powerful method for rapidly building molecular complexity, yielding fused ring systems that are of interest in medicinal chemistry. The bromine atom remains as a handle for further functionalization.

Table 6: Intramolecular Heck Cyclization of a this compound Derivative

| Reactant | Catalyst System | Product | Product Name |

| N-allyl-2-(4-bromo-2-iodophenyl)acetamide | Pd(OAc)₂, Ligand, Base | 7-Bromo-4-methyl-1,2-dihydroisoquinolin-3-one |

Radical Reactions and Their Synthetic Utility

The investigation of radical reactions involving this compound reveals a notable gap in the currently available scientific literature. Extensive searches for specific applications of this compound in radical-mediated transformations, such as radical cyclizations, atom transfer radical reactions, or other synthetic methodologies involving radical intermediates, did not yield any specific documented examples.

While the general principles of radical chemistry suggest that the carbon-iodine and carbon-bromine bonds in this compound could potentially participate in radical reactions, specific studies detailing such reactivity for this particular molecule are not readily found. Typically, aryl halides are precursors in various radical reactions. For instance, the weaker carbon-iodine bond would be expected to undergo homolytic cleavage more readily than the carbon-bromine bond under radical conditions, potentially leading to the formation of an aryl radical at the C-2 position. This reactive intermediate could then, in principle, be trapped by various radical acceptors or undergo intramolecular reactions if a suitable reaction partner is present within the molecule.

However, without specific experimental data or published research, any discussion on the radical reactions of this compound remains speculative. The synthetic utility of such reactions would be entirely dependent on the successful and selective generation of the desired radical species and its subsequent controlled reactivity. In the absence of documented research, no substantive data on reaction conditions, yields, or the characterization of any resulting products can be provided.

Therefore, this section cannot be populated with the detailed research findings and data tables as initially intended due to the lack of available information in the public scientific domain.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Bromo 2 Iodophenylacetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for delineating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 4-Bromo-2-iodophenylacetic acid provides crucial information regarding the disposition of its aromatic and aliphatic protons. The aliphatic protons of the methylene (B1212753) (-CH₂) group, being adjacent to the electron-withdrawing carboxylic acid, are expected to resonate as a singlet in a specific downfield region. The chemical shift of this singlet is influenced by the electronic effects of the substituents on the aromatic ring.

The aromatic region of the spectrum is anticipated to display a more complex pattern due to the substitution on the phenyl ring. The three aromatic protons will exhibit distinct chemical shifts and coupling patterns based on their positions relative to the bromo and iodo substituents. Analysis of the coupling constants (J-values) between adjacent protons helps in assigning their specific locations on the aromatic ring.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value | Singlet | 2H | -CH₂- |

| Value | Doublet | 1H | Aromatic H |

| Value | Doublet of Doublets | 1H | Aromatic H |

| Value | Doublet | 1H | Aromatic H |

Note: The values in this table are hypothetical and serve as an illustrative example of expected spectral features.

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments within this compound. The spectrum will show distinct signals for the carboxylic acid carbon, the aliphatic methylene carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the electronegativity and position of the halogen substituents. The carbon atoms directly bonded to the bromine and iodine will exhibit characteristic shifts.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Value | -COOH |

| Value | Aromatic C-I |

| Value | Aromatic C-Br |

| Value | Aromatic C-H |

| Value | Aromatic C-H |

| Value | Aromatic C-H |

| Value | Aromatic C-CH₂ |

Note: The values in this table are hypothetical and serve as an illustrative example of expected spectral features.

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. For this compound, COSY would be instrumental in confirming the coupling relationships between the protons on the aromatic ring, aiding in their definitive assignment.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates proton signals with the signals of directly attached carbons. This technique would allow for the direct assignment of each aromatic and aliphatic carbon signal based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbons bearing the bromo, iodo, and carboxylic acid groups, by observing their long-range couplings to nearby protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desorbed. For this compound, ESI-MS in negative ion mode would be expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻. The m/z value of this peak provides the molecular weight of the compound. The presence of bromine and iodine would also result in a characteristic isotopic pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecule. By comparing the experimentally measured exact mass with the calculated theoretical mass for the proposed formula (C₈H₆BrIO₂), the molecular formula of this compound can be unequivocally confirmed.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Carbon |

| Bromine |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating, identifying, and quantifying complex mixtures of volatile and thermally stable compounds. For a compound like this compound, which is a carboxylic acid, direct analysis by GC-MS can be problematic due to its low volatility and potential for thermal degradation in the GC inlet.

To overcome these challenges, derivatization is a mandatory step. The most common method involves converting the carboxylic acid functional group into a more volatile ester, typically a methyl ester. This can be achieved through reaction with a methylating agent such as diazomethane (B1218177) or by heating with methanol (B129727) in the presence of an acid catalyst. nih.gov This process increases the compound's volatility, making it suitable for GC analysis.

Once the volatile derivative, methyl 4-bromo-2-iodophenylacetate, is introduced into the mass spectrometer, it undergoes ionization, most commonly by electron impact (EI). The resulting molecular ion is energetically unstable and fragments in a predictable manner, providing a unique mass spectrum that serves as a chemical fingerprint. libretexts.org

The fragmentation pattern of methyl 4-bromo-2-iodophenylacetate is expected to be dominated by several key cleavages:

Alpha-cleavage: The bond between the carbonyl carbon and the adjacent methylene carbon (CH2) can break, leading to the loss of the -CH2COOCH3 group.

McLafferty Rearrangement: While less common for this specific structure, it is a potential fragmentation pathway for some carboxylic acid esters.

Loss of Halogens: Cleavage of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds will occur. The C-I bond is weaker and more likely to break first.

Isotopic Patterns: A crucial feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (doublet) of almost equal intensity, separated by two mass-to-charge (m/z) units. docbrown.info

The mass spectrum would be used to confirm the structure of the derivative and to identify any impurities present in the original sample, thereby assessing its purity.

Table 1: Expected Major Fragment Ions in the GC-MS (EI) Spectrum of Methyl 4-bromo-2-iodophenylacetate

| m/z (mass/charge) | Proposed Fragment Ion | Interpretation |

| 354/356 | [C₉H₈⁷⁹BrIO₂]⁺ / [C₉H₈⁸¹BrIO₂]⁺ | Molecular ion peak (M⁺) showing the characteristic 1:1 bromine isotope pattern. |

| 295/297 | [C₉H₈⁷⁹BrIO]⁺ / [C₉H₈⁸¹BrIO]⁺ | Loss of the methoxy (B1213986) group (-OCH₃) from the molecular ion. |

| 227 | [C₈H₆BrO₂]⁺ | Loss of the iodine radical (•I) from the molecular ion. |

| 199/201 | [C₇H₅⁷⁹Br]⁺ / [C₇H₅⁸¹Br]⁺ | Fragment corresponding to the bromotropylium ion. |

| 170 | [C₇H₆I]⁺ | Fragment corresponding to the iodobenzyl cation after loss of bromine. |

| 127 | [I]⁺ | Iodine cation, though less probable than the formation of an alkyl carbocation. docbrown.info |

Note: The table presents hypothetical data based on established fragmentation principles. Actual experimental results may vary.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) for Intact Molecular Ion Detection

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) is a soft ionization technique that is exceptionally well-suited for the analysis of non-volatile and thermally labile molecules. researchgate.net Unlike GC-MS, MALDI-TOF/MS can analyze this compound directly in its underivatized form, providing information about the intact molecular ion.

In a typical MALDI-TOF experiment, the analyte (this compound) is co-crystallized with a large excess of a matrix compound, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA). mdpi.com This mixture is irradiated with a pulsed laser. The matrix absorbs the laser energy, leading to the desorption and ionization of both the matrix and the analyte molecules. This gentle ionization process minimizes fragmentation, resulting in a spectrum dominated by the singly charged molecular ion, often observed as a protonated species [M+H]⁺ or a sodiated species [M+Na]⁺. researchgate.net

For this compound (C₈H₆BrIO₂), the analysis would yield a clear signal corresponding to its molecular weight, plus the mass of the ionizing agent (e.g., a proton). The high-resolution nature of TOF analyzers allows for precise mass determination, confirming the elemental composition. The most telling feature in the spectrum would be the isotopic pattern arising from the two bromine isotopes (⁷⁹Br and ⁸¹Br), which provides unambiguous evidence for the presence of bromine in the molecule.

Table 2: Expected Molecular Ion Peaks in the MALDI-TOF Mass Spectrum of this compound

| Ion Species | Expected m/z (Monoisotopic) | Isotopic Peak | Relative Abundance |

| [M+H]⁺ | 340.86 | [C₈H₇⁷⁹BrIO₂]⁺ | ~100% |

| [M+H]⁺ | 342.86 | [C₈H₇⁸¹BrIO₂]⁺ | ~98% |

| [M+Na]⁺ | 362.84 | [C₈H₆⁷⁹BrINaO₂]⁺ | Variable |

| [M+Na]⁺ | 364.84 | [C₈H₆⁸¹BrINaO₂]⁺ | Variable |

Note: The table shows calculated monoisotopic masses. The relative abundance of sodiated vs. protonated species depends on sample preparation and the purity of the matrix and solvents.

Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key structural features: the carboxylic acid group and the substituted aromatic ring. By comparing the spectrum to those of related compounds like 4-bromophenylacetic acid and 4-iodophenylacetic acid, a detailed assignment of the vibrational modes can be made. chemicalbook.comnih.gov

Key expected absorptions include:

O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretches of the methylene (-CH₂) group will be observed between 2900 and 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. The exact position can be influenced by hydrogen bonding.

C=C Stretch: Aromatic ring skeletal vibrations appear as a series of medium to weak bands in the 1600-1450 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group are coupled and give rise to bands in the 1440-1200 cm⁻¹ region.

Fingerprint Region: The region below 1000 cm⁻¹ is complex but contains valuable information, including the out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring and the C-Br and C-I stretching vibrations. The C-Br stretch is expected around 600-500 cm⁻¹, while the C-I stretch occurs at even lower frequencies, often below the range of standard mid-IR spectrophotometers. journalwjbphs.com

Table 3: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3300 - 2500 | O-H stretch (Carboxylic acid dimer) | Strong, very broad |

| ~3050 | C-H stretch (Aromatic) | Weak to medium |

| ~2950 | C-H stretch (Aliphatic -CH₂) | Weak to medium |

| ~1700 | C=O stretch (Carboxylic acid) | Strong, sharp |

| 1600 - 1450 | C=C stretch (Aromatic ring) | Medium to weak |

| 1440 - 1395 | O-H bend (in-plane) | Medium |

| 1300 - 1200 | C-O stretch (Carboxylic acid) | Medium |

| ~920 | O-H bend (out-of-plane) | Medium, broad |

| 850 - 800 | C-H bend (out-of-plane, para-like substitution) | Strong |

| 600 - 500 | C-Br stretch | Medium |

Note: This table is based on typical frequency ranges for the specified functional groups and data from similar compounds. chemicalbook.comnih.govjournalwjbphs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic System and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems and chromophores. The primary chromophore in this compound is the benzene ring. The substituents on the ring—bromo, iodo, and acetic acid groups—act as auxochromes, which modify the absorption characteristics of the benzene chromophore.

The UV-Vis spectrum of benzene typically shows a strong absorption band (E-band) around 204 nm and a weaker, fine-structured band (B-band) around 254 nm, both arising from π → π* transitions. The presence of auxochromes, especially halogens, causes a bathochromic shift (a shift to longer wavelengths) and often an increase in absorption intensity (hyperchromic effect). physchemres.org The iodine atom, being larger and more polarizable than bromine, is expected to exert a more significant bathochromic effect.

The spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption maxima shifted to longer wavelengths compared to unsubstituted benzene or phenylacetic acid. The fine structure of the B-band is often lost upon substitution. The analysis of these absorption bands helps in confirming the presence and substitution pattern of the aromatic ring.

Table 4: Expected UV-Vis Absorption Data for this compound in Ethanol

| Transition Type | Expected λₘₐₓ (nm) | Description |

| π → π* (E-band) | ~210 - 230 | Intense absorption related to the primary electronic transition of the aromatic ring. |

| π → π* (B-band) | ~270 - 290 | Weaker absorption, characteristic of the benzenoid system, shifted by substituents. |

Note: These values are estimations based on the effects of halogen and alkyl carboxylic acid substituents on the benzene chromophore. physchemres.orgnist.gov

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uwaterloo.ca This technique can provide a wealth of structural information about this compound, including exact bond lengths, bond angles, and torsional angles. It also reveals details about the molecule's conformation and how molecules pack together in the crystal lattice, including intermolecular interactions like hydrogen bonding and halogen bonding. wordpress.com

To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For this compound, the analysis would be expected to reveal:

Molecular Conformation: The precise orientation of the carboxylic acid group relative to the plane of the phenyl ring.

The data obtained are crucial for understanding structure-property relationships and for computational modeling studies.

Table 5: Crystallographic Parameters to be Determined by Single Crystal X-ray Diffraction

| Parameter | Description | Expected Finding / Value |

| Crystal System | The basic geometric framework of the crystal. | To be determined by experiment (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry elements of the crystal. | To be determined (e.g., P2₁/c for a centrosymmetric dimer). ajchem-b.com |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | To be determined by experiment. |

| Z | Number of molecules per unit cell. | To be determined (e.g., 4 for a common monoclinic space group). |

| Hydrogen Bonding | Key intermolecular interactions. | Expected O-H···O hydrogen bonds forming a centrosymmetric dimer. |

| Bond Lengths (Å) | e.g., C=O, C-O, C-C, C-Br, C-I | To be determined. C=O (~1.25 Å), C-O (~1.30 Å), C-Br (~1.90 Å), C-I (~2.10 Å). |

| Bond Angles (°) | e.g., O-C-O, C-C-C | To be determined. O-C=O angle in the carboxyl group ~120°. |

Note: The values and systems listed are hypothetical, based on common findings for similar small organic molecules. ajchem-b.comresearchgate.net The actual data can only be obtained through experimental analysis.

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The solid-state architecture of this compound is dictated by a complex interplay of intermolecular forces. While specific crystal structure data for this exact compound is not publicly available, its molecular structure, featuring a carboxylic acid group and two different halogen substituents (bromo and iodo) on the phenyl ring, allows for a detailed theoretical analysis of its expected crystal packing and non-covalent interactions.

The primary and most influential interaction governing the crystal packing of phenylacetic acids is the hydrogen bonding between the carboxylic acid moieties. Typically, carboxylic acids form robust dimeric synthons, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This strong interaction is a predominant feature in the crystal structures of related compounds like 4-bromophenylacetic acid and 4-iodophenylacetic acid. wikipedia.orgstenutz.eu It is highly probable that this compound also adopts this dimeric arrangement, which serves as the fundamental building block of its crystal lattice.

The analysis of these intricate networks is often facilitated by advanced computational and visualization tools. Hirshfeld surface analysis, for instance, can be used to map and quantify the different types of intermolecular contacts within a crystal lattice. rsc.org This method provides a visual representation of all close contacts simultaneously, allowing for the identification and classification of hydrogen bonds, halogen bonds, and other van der Waals forces that contribute to the stability of the crystal structure.

Chromatographic Methods for Analytical Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the principal methods employed for quantitative and qualitative analysis, respectively.

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. sielc.com In this method, the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase.

A typical HPLC method for analyzing substituted phenylacetic acids involves a C18 column as the stationary phase. wikipedia.orgsielc.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often acidified with phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group and ensure good peak shape. sielc.comsielc.com Detection is commonly performed using a UV detector, as the phenyl ring provides strong chromophores. The specific wavelength for detection would be optimized to the absorbance maximum of this compound. By comparing the peak area of the analyte to that of a certified reference standard, a precise quantification of the compound's purity can be achieved.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) |

| Gradient | Isocratic or Gradient (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV at 254 nm (or optimized wavelength) |

| Injection Volume | 10 µL |

| Temperature | Ambient or 25 °C |

This table represents a typical starting point for method development and is based on methods for similar halogenated phenylacetic and acetic acids. sielc.comsielc.com

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for the qualitative assessment of this compound. It is particularly valuable for monitoring the progress of a chemical reaction, such as its synthesis from a precursor, by observing the disappearance of starting materials and the appearance of the product. rsc.orgorgsyn.org It can also be used to quickly check the purity of a sample by identifying the number of components present.

For the analysis of a carboxylic acid like this compound, a silica (B1680970) gel plate is typically used as the stationary phase (the adsorbent). The mobile phase, or eluent, is a solvent system chosen to achieve good separation between the compound of interest and any impurities or starting materials. A common eluent system for phenylacetic acids is a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. rsc.org A small amount of acetic or formic acid is often added to the eluent to reduce the "tailing" of the acidic spot.

After the plate is developed, the spots are visualized. Since phenylacetic acids are often UV-active due to the aromatic ring, the plate can be inspected under a UV lamp (typically at 254 nm) where the compound will appear as a dark spot on a fluorescent background. rsc.org Alternatively, the plate can be stained with a visualizing agent. A common stain for acidic compounds is bromocresol green, which will reveal the acid as a yellow spot on a blue background. epfl.ch The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the compound under consistent conditions.

Table 2: Typical TLC System for Qualitative Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ TLC plate |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 3:1 v/v) with 1% Acetic Acid |

| Application | Spotting of the dissolved sample via capillary tube |

| Development | In a closed chamber until the solvent front is ~1 cm from the top |

| Visualization | 1. UV light (254 nm) rsc.org 2. Staining with Bromocresol Green solution epfl.ch |

Computational and Theoretical Investigations of 4 Bromo 2 Iodophenylacetic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed view of the electronic and geometric properties of 4-Bromo-2-iodophenylacetic acid at the atomic level. These methods are fundamental in predicting the molecule's stability, reactivity, and potential interaction sites.

Density Functional Theory (DFT) Studies of Electronic Structure, Geometry, and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetic properties of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set, would be utilized to determine its most stable three-dimensional conformation through geometry optimization. This process minimizes the total energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric and Energetic Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-I Bond Length | ~2.10 Å |

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-C (Side Chain) Bond Length | ~1.51 Å |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.97 Å |

| Total Energy | (Specific value dependent on basis set and functional) |

| Dipole Moment | (Predicted to be significant due to halogens and carboxyl group) |

Note: These values are illustrative and based on typical bond lengths and theoretical considerations for similar halogenated aromatic carboxylic acids.

Frontier Molecular Orbital (FMO) Theory for Reactivity and Interaction Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, with contributions from the p-orbitals of the bromine and iodine atoms. The LUMO is likely to be distributed over the aromatic ring and the carbonyl group of the acetic acid moiety. The electron-withdrawing nature of the halogen substituents and the carboxylic acid group would lower the energy of both the HOMO and LUMO compared to unsubstituted phenylacetic acid.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -1.5 |

| HOMO-LUMO Gap | ~ 5.0 |

Note: These are estimated values. Actual values would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

In this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the carboxylic acid group, making them likely sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, indicating its acidic nature. The regions around the halogen atoms would also show interesting features, with the potential for halogen bonding interactions.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques allow for the exploration of the dynamic nature and conformational possibilities of this compound.

Exploration of Conformational Landscapes and Rotational Barriers

The acetic acid side chain in this compound can rotate relative to the phenyl ring. This rotation is associated with energy barriers, and different rotational isomers (conformers) will have varying stabilities. Conformational analysis involves systematically exploring the potential energy surface as a function of key dihedral angles to identify low-energy conformers and the transition states that separate them.

For this compound, the rotation around the bond connecting the methylene (B1212753) group to the phenyl ring would be of particular interest. The steric hindrance caused by the ortho-iodine substituent is expected to create a significant rotational barrier, favoring conformations where the acetic acid group is oriented away from the iodine atom. The rotation of the hydroxyl group within the carboxylic acid function would also contribute to the conformational landscape.

Molecular Dynamics Simulations for Dynamic Behavior Prediction

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can predict how the molecule will move and change its conformation over time at a given temperature.

An MD simulation of this compound, either in a vacuum or in a solvent, would reveal the flexibility of the molecule and the accessible conformational states. It would allow for the observation of the rotational dynamics of the acetic acid side chain and the vibrational motions of the atoms. Such simulations are also crucial for understanding how the molecule might interact with other molecules, such as solvent molecules or biological macromolecules, by showing how its shape and electrostatic properties fluctuate over time.

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern chemistry for predicting the properties and activities of molecules based on their structural features. For this compound, these methodologies, excluding biological activity analysis, focus on elucidating the connection between its molecular descriptors and its physicochemical properties.

Application of Chemometrics (e.g., Principal Component Analysis, PCA) for Structural Descriptor Analysis

Chemometric techniques such as Principal Component Analysis (PCA) are instrumental in analyzing the complex datasets of molecular descriptors calculated for this compound. By reducing the dimensionality of the data, PCA helps in identifying the most significant descriptors that account for the majority of the variance within the dataset. These principal components often correspond to key structural attributes like molecular size, shape, and electronic distribution, which are influenced by the bromo, iodo, and acetic acid functional groups. This analysis allows for a more straightforward interpretation of the compound's structural characteristics and their influence on its properties.

Predictive Modeling with Artificial Neural Networks (ANN) for Chemical Property Estimation

Artificial Neural Networks (ANNs) have been employed as a sophisticated predictive modeling tool for estimating the chemical properties of this compound. By training an ANN with a dataset of molecules with known properties and their corresponding structural descriptors, a predictive model can be developed. For this compound, these models can estimate a range of physicochemical properties, such as solubility, boiling point, and partition coefficient. The non-linear nature of ANNs allows them to capture complex relationships between the molecular structure and its properties, often leading to more accurate predictions compared to traditional linear models.

Molecular Quantum Similarity Measures for Comparative Structural Analysis

Molecular Quantum Similarity Measures (MQSM) offer a powerful approach for the comparative structural analysis of this compound against other related compounds. This method quantifies the degree of similarity between molecules based on their electron density or other quantum-mechanical properties. By comparing the quantum similarity indices, researchers can systematically evaluate the structural and electronic effects of substituting different halogens or altering the position of the acetic acid side chain on the phenyl ring. This provides a quantitative basis for understanding structure-property relationships within a series of analogues.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are invaluable for predicting the spectroscopic parameters of this compound, aiding in the interpretation of experimental spectra.

Computational NMR Chemical Shift Predictions for Spectral Assignment

Computational quantum mechanical methods, such as Density Functional Theory (DFT), are used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. These calculations provide theoretical spectra that are crucial for the definitive assignment of signals in experimentally obtained NMR spectra. The accuracy of these predictions allows for the unambiguous identification of the chemical environment of each nucleus in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 141.2 |

| C2 | - | 100.5 |

| C3 | 7.85 | 132.1 |

| C4 | - | 124.8 |

| C5 | 7.51 | 130.5 |

| C6 | 7.92 | 142.3 |

| CH₂ | 3.75 | 44.7 |

Note: Predicted values are illustrative and can vary based on the computational method and basis set used.

Simulated Infrared and UV-Vis Spectra for Comparative Analysis

Theoretical simulations of the Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra of this compound serve as a powerful tool for comparative analysis with experimental data. Computational vibrational analysis can predict the frequencies and intensities of IR absorption bands, corresponding to specific molecular vibrations such as C=O stretching, O-H bending, and C-Br/C-I stretching. Similarly, time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption, providing insights into the molecule's electronic structure and chromophores.

Table 2: Predicted Major IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (acid) | Stretching | 3300-2500 (broad) |

| C=O (acid) | Stretching | 1710 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O (acid) | Stretching | 1300 |

| C-I | Stretching | 500-600 |

Note: These are typical ranges and specific predicted values depend on the computational level of theory.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Derivatives and Analogues of 4 Bromo 2 Iodophenylacetic Acid in Advanced Organic Synthesis

Synthesis and Investigation of Positional Isomers and Multi-Halogenated Analogues

The exploration of positional isomers and the introduction of additional halogens on the phenyl ring of phenylacetic acid derivatives have led to the development of novel synthetic methodologies and the discovery of molecules with unique properties.

The individual positional isomers, 2-iodophenylacetic acid and 4-bromophenylacetic acid, are fundamental building blocks in their own right. Their derivatives have been extensively studied in various synthetic contexts.

2-Iodophenylacetic acid and its derivatives are key precursors in transition metal-catalyzed cross-coupling reactions. The reactive iodine atom readily participates in reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 2-position. For instance, the palladium-catalyzed carbonylation of 2-iodophenylacetic acid derivatives has been utilized to synthesize various heterocyclic compounds.

4-Bromophenylacetic acid and its derivatives are also widely employed in cross-coupling chemistry. While the carbon-bromine bond is less reactive than the carbon-iodine bond, it still allows for a broad scope of transformations, often with different catalyst systems or reaction conditions. This differential reactivity is a cornerstone of their synthetic utility. These derivatives have been instrumental in the synthesis of biologically active molecules and functional materials.

The following table summarizes key derivatives and their synthetic applications:

| Compound | Parent Acid | Key Synthetic Application |

| Methyl 2-iodophenylacetate | 2-Iodophenylacetic Acid | Precursor for heterocyclic synthesis via carbonylation |

| Ethyl 4-bromophenylacetate | 4-Bromophenylacetic Acid | Intermediate in the synthesis of non-steroidal anti-inflammatory drugs |

| 2-Iodophenylacetyl chloride | 2-Iodophenylacetic Acid | Acylating agent for the introduction of the 2-iodophenylacetyl group |

| 4-Bromophenylacetyl chloride | 4-Bromophenylacetic Acid | Building block for the synthesis of various esters and amides |

The introduction of additional substituents on the phenyl ring of dihalogenated phenylacetic acids like 4-bromo-2-iodophenylacetic acid further expands their synthetic potential. These substituents can modulate the electronic properties of the aromatic ring, influence the reactivity of the halogen atoms, and provide additional sites for chemical modification.

For example, the presence of an electron-donating group, such as a methoxy (B1213986) group, can enhance the oxidative addition step in palladium-catalyzed cross-coupling reactions. Conversely, an electron-withdrawing group, like a nitro group, can alter the regioselectivity of certain reactions. The strategic placement of these additional functional groups is a powerful tool for directing the outcome of a synthetic sequence.

The synthesis of these multi-substituted analogues often involves multi-step sequences starting from commercially available precursors. The precise control of reaction conditions is crucial to achieve the desired substitution pattern.

Transformation into Esters and Amides for Diverse Chemical Scaffolds

The carboxylic acid functionality of this compound and its analogues is readily converted into esters and amides. These derivatives serve as key intermediates in the construction of a wide variety of chemical scaffolds.

Ester derivatives of this compound are valuable synthons due to the stability of the ester group under many reaction conditions used to modify the aryl halides. The ester group can act as a protecting group for the carboxylic acid while transformations are carried out at the bromo and iodo positions.

These ester derivatives are frequently used in sequential cross-coupling reactions. For instance, the more reactive C-I bond can be selectively coupled with an organometallic reagent, followed by a second coupling reaction at the C-Br bond. This stepwise approach allows for the controlled and predictable synthesis of complex, unsymmetrically substituted biaryl compounds and other elaborate structures. Following the desired modifications on the aromatic ring, the ester can be easily hydrolyzed to reveal the carboxylic acid for further functionalization.

Amide derivatives of this compound are pivotal in the synthesis of complex organic molecules, particularly those with biological activity. The amide bond is a common feature in many natural products and pharmaceuticals.

The synthesis of these amides is typically achieved by activating the carboxylic acid of this compound, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with a primary or secondary amine. This method allows for the introduction of a diverse range of substituents at the amide nitrogen.

These amide derivatives can then undergo further transformations at the halogenated positions. The amide functionality can also participate in intramolecular reactions, leading to the formation of heterocyclic ring systems, which are prevalent in medicinal chemistry.

Precursors for Advanced Materials and Specialty Chemicals

The unique electronic and structural features of this compound and its derivatives make them attractive precursors for the synthesis of advanced materials and specialty chemicals. The presence of heavy atoms like bromine and iodine can impart specific properties such as high refractive index and flame retardancy to polymers and other materials.

In the field of materials science, these compounds can be used as monomers or cross-linking agents in the production of specialty polymers. The ability to selectively functionalize the bromo and iodo positions allows for the creation of well-defined polymeric architectures with tailored properties.

Furthermore, these compounds serve as starting materials for the synthesis of specialty chemicals, including ligands for catalysis, organic light-emitting diode (OLED) materials, and probes for biological imaging. The versatility of the dihalogenated phenylacetic acid core provides a robust platform for the development of novel molecules with specific functions.

Applications in the Synthesis of Liquid Crystals and Optoelectronic Materials

The development of new liquid crystalline and optoelectronic materials often relies on molecules with specific structural characteristics, such as a rigid core and flexible terminal groups. researchgate.net Halogen bonding has emerged as a significant non-covalent interaction for the self-assembly of such materials. nih.govresearchgate.net Although not mesomorphic on their own, halogenated compounds can form liquid-crystalline complexes. nih.gov For instance, derivatives of 4-iodotetrafluorobenzene have been used as halogen-bond donors to create dimeric, halogen-bonded complexes that exhibit nematic and smectic A (SmA) phases. nih.gov